(6S)-6-methylmorpholin-3-one is a chemical compound classified under morpholinones, characterized by its unique structure that includes a morpholine ring with a methyl group at the sixth position. This compound is significant in various chemical syntheses and biological applications. The molecular formula for (6S)-6-methylmorpholin-3-one is , and it has a molecular weight of 113.16 g/mol. The IUPAC name reflects its stereochemistry and structural features, which are crucial for its functionality in chemical reactions.
(6S)-6-methylmorpholin-3-one is derived from morpholine, which is a heterocyclic compound containing both nitrogen and oxygen. Morpholinones are recognized for their versatility in organic synthesis and medicinal chemistry. This specific compound can be sourced from various suppliers, including Sigma-Aldrich and BenchChem, which provide detailed information on its properties and applications .
The synthesis of (6S)-6-methylmorpholin-3-one typically involves several key steps:
The detailed synthetic route may involve:
The molecular structure of (6S)-6-methylmorpholin-3-one features:
This structural arrangement contributes to its reactivity and interaction with biological systems.
(6S)-6-methylmorpholin-3-one can participate in various chemical reactions, including:
Reagents commonly involved in these reactions include:
The specific conditions, such as solvent choice and temperature, are critical for optimizing yields and selectivity.
The mechanism of action for (6S)-6-methylmorpholin-3-one primarily revolves around its role as a nucleophile due to the lone pair of electrons on the nitrogen atom. This allows it to participate in various biochemical pathways:
Relevant analyses include spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy to confirm purity and structure.
(6S)-6-methylmorpholin-3-one finds applications in several scientific fields:
This compound's versatile nature makes it a valuable asset in both academic research and industrial applications.
The stereoselective construction of the (6S)-6-methylmorpholin-3-one scaffold demands precise chiral control at the C6 position, typically achieved through chiral pool utilization or asymmetric catalysis. Industrial protocols frequently employ L-serine derivatives as chiral building blocks, where the inherent stereochemistry of the amino acid guides the installation of the (S)-configured methyl-bearing carbon. In continuous flow reactor systems, this approach achieves yields exceeding 92% with reaction parameters optimized at 60–80°C for 2–4 hours, demonstrating significant scalability advantages [1]. Alternative routes leverage D-glucose precursors, exploiting their multiple chiral centers for stereoretentive transformations into the morpholinone framework through sequential protection, oxidation, and reductive amination steps [1] [3].
Ring-closing metathesis (RCM) has emerged as a powerful strategy for constructing the morpholinone core with defined stereochemistry. This method utilizes chiral diene precursors featuring allyl ether and acrylamide functionalities. Under catalysis by Grubbs 2nd generation ruthenium carbene complexes, these substrates undergo efficient cyclization to form the six-membered ring. Critical to success is the use of chirally modified catalysts or chiral auxiliaries attached to the nitrogen atom, which enforce facial selectivity during the metallocyclobutane formation, yielding the (S)-enantiomer with >90% enantiomeric excess (ee) [3] [9]. Post-RCM transformations, including hydrogenation or functional group interconversions, allow access to diverse 6-substituted derivatives while preserving stereochemical integrity.
Table 1: Stereoselective Approaches to (6S)-6-Methylmorpholin-3-one
Strategy | Chiral Source | Key Conditions | Yield (%) | ee (%) | Reference Highlights |
---|---|---|---|---|---|
Chiral Pool (L-Serine) | L-Serine | Continuous flow, 60–80°C, 2–4h | ≤92 | >99 | Scalable industrial process [1] |
Chiral Pool (Glucose) | D-Glucose | Multi-step protection/deprotection | 50–70 | >99 | Exploits carbohydrate chirality [1] [3] |
Ring-Closing Metathesis | Chiral diene precursors | Grubbs II catalyst | 75–85 | 90–95 | Enables diverse substitution [3] [9] |
Asymmetric Hydrogenation | Enone substrates | Rh-DuPhos complexes | 80–95 | 95–99 | High atom economy [6] |
Transition metal catalysis provides versatile platforms for achieving high enantiomeric enrichment in morpholinone synthesis. Palladium-catalyzed C–H functionalization represents a particularly atom-economical approach. γ-C(sp³)–H activation of aliphatic amine precursors, directed by removable picolinamide auxiliaries, enables direct functionalization en route to morpholinones. The reaction employs Pd(OAc)₂ (5–10 mol%) with silver or potassium persulfate as terminal oxidants. Key to stereocontrol is the use of monoprotected amino acid ligands (MPAA), such as Ac-Ile-OH, which coordinate to palladium and create a chiral microenvironment favoring enantioselective C–H cleavage. This strategy achieves ee values of 88–94% for morpholinone precursors [6].
Asymmetric hydrogenation of enamide intermediates offers another efficient catalytic route. Substrates like 6-methyl-3-methylene-morpholine-2,5-diones undergo reduction using rhodium-DuPhos complexes (1–2 mol%) under 50–100 psi H₂ pressure in methanol or ethanol. This methodology delivers the saturated morpholin-3-ones with exceptional enantioselectivity (95–99% ee) and near-quantitative yields. The chiral bidentate phosphine ligand controls facial approach of hydrogen, enabling installation of the (S)-configuration at C6 [6] [9].
Enzyme-mediated kinetic resolution complements chemical methods, particularly for racemic intermediates. Lipases (e.g., CAL-B, PSL) efficiently resolve racemic 6-hydroxymethyl or 6-acetoxymethyl morpholinone precursors through enantioselective transesterification or hydrolysis. This approach typically provides both the unreacted desired (S)-enantiomer and the transformed (R)-enantiomer with enantiomeric ratios (E) >200. Immobilization on silica supports enhances enzyme recyclability, improving process sustainability [3].
Alkylation strategies focus on introducing the C6 methyl group early in the synthesis via stereocontrolled C–C bond formation. Enolate alkylation using chiral enolates derived from morpholinone precursors offers direct access to the quaternary stereocenter. Evans oxazolidinone auxiliaries attached to nitrogen generate enolates that undergo diastereoselective alkylation with methyl iodide or dimethyl sulfate. Diastereomeric ratios (dr) typically reach 15:1, and subsequent auxiliary cleavage yields enantiopure (S)-6-methylmorpholin-3-ones. However, this method suffers from multiple steps and moderate yields (50–65%) due to competitive overalkylation [3] [9].
Friedel-Crafts alkylation of electron-rich heterocycles represents an alternative pathway. While classical Friedel-Crafts reactions on morpholine derivatives face challenges with carbocation rearrangements, intramolecular variants circumvent this issue. Substrates designed with pendant electrophilic sites undergo acid-catalyzed cyclization without migration, installing the methyl-bearing center directly. Lewis acids like BF₃·OEt₂ or SnCl₄ in dichloromethane at low temperatures (–78°C to 0°C) promote efficient cyclization with minimal epimerization [7].
Table 2: Alkylation vs. Cyclocondensation Methodologies
Parameter | Enolate Alkylation | Friedel-Crafts Approach | Intramolecular Cyclocondensation |
---|---|---|---|
Key Step | Chiral enolate + CH₃I | Electrophilic alkylation | Amide/ester cyclization |
Stereocontrol | Auxiliary-controlled (dr ≤15:1) | Low inherent stereoselectivity | Substrate-controlled (dr >20:1) |
Rearrangement Risk | None | High (carbocation rearrangements) | Very low |
Yield Range (%) | 50–65 | 30–45 | 75–93 |
Operational Complexity | High (auxiliary attachment/removal) | Moderate | Low |
Cyclocondensation approaches generally outperform alkylation routes in efficiency and stereochemical outcomes. Intramolecular cyclocondensation of chiral β-amino alcohols with carbonyl equivalents provides robust access to 6-substituted morpholinones. Particularly effective are N-acyliminium ion cyclizations, where chiral amino alcohol derivatives bearing α-electron-withdrawing groups undergo acid-catalyzed ring closure. Using trifluoroacetic acid (TFA) or p-toluenesulfonic acid (p-TsOH) in toluene at reflux, these reactions proceed through stereospecific SN₂-type displacement, preserving chiral integrity and affording dr >20:1 [4] [9].
Gold-catalyzed cyclizations of alkynylamine derivatives represent modern advancements. Propargyl glycine derivatives containing hydroxyl groups undergo regioselective 6-endo-dig cyclization under catalysis by Au(I)-JohnPhos complexes. This method constructs the morpholinone core with concomitant formation of the exocyclic double bond, which can be stereoselectively reduced to yield the 6-methyl target. The mild conditions (room temperature, dichloromethane solvent) and functional group tolerance make this method suitable for complex molecule synthesis [3] [9].
Chiral auxiliaries remain indispensable for synthesizing enantiopure (6S)-6-methylmorpholin-3-one, particularly when catalytic asymmetric methods prove challenging. Evans oxazolidinones serve as the gold standard, covalently attached to the nitrogen atom of morpholinone precursors. The bulky auxiliary enforces facial discrimination during key transformations such as enolate alkylations, aldol reactions, or Michael additions. For 6-methylmorpholin-3-one synthesis, alkylation of the lithium enolate derived from N-acylated oxazolidinones with methyl iodide proceeds with exceptional diastereocontrol (dr >95:5). Hydrolytic or reductive auxiliary removal (LiOH/H₂O₂ or LiBH₄) then furnishes the enantiomerically pure morpholinone. Though auxiliary recycling adds steps, this method reliably delivers >99% ee material [3] [9].
Ellman sulfinimines offer an alternative auxiliary approach for installing the C6 stereocenter. Condensation of morpholinone aldehydes with tert-butanesulfinamide provides N-sulfinyl imines. These undergo highly diastereoselective nucleophilic methyl addition using methylmagnesium bromide or methyl lithium. Chelation control involving the sulfinyl oxygen and morpholinone carbonyl dictates the stereochemical outcome, typically achieving dr ≥19:1. Acidic cleavage (HCl in dioxane) removes the sulfinyl group without epimerization, yielding (S)-configured products. This method proves particularly valuable for synthesizing analogues with varied C6 substituents [9].
Pseudoephedrine amides function as cost-effective, recyclable auxiliaries for large-scale synthesis. Acylation of the morpholinone nitrogen with (1S,2R)-pseudoephedrine-derived acid chlorides provides substrates for diastereoselective enolization. Subsequent alkylation occurs via a rigid, chelated transition state, affording high diastereoselectivity (dr >90:10). The auxiliary is recovered through basic hydrolysis and reused after recrystallization, enhancing process economics for industrial applications [3] [9].
Table 3: Chiral Auxiliary Applications in (6S)-6-Methylmorpholin-3-one Synthesis
Auxiliary Type | Attachment Point | Key Transformation | Diastereomeric Ratio | Auxiliary Removal | Advantages |
---|---|---|---|---|---|
Evans Oxazolidinone | Morpholinone nitrogen | Enolate alkylation (CH₃I) | >95:5 | LiOH/H₂O₂ or LiBH₄ | Exceptional control, widely applicable |
Ellman Sulfinamide | Carbonyl oxygen (imine) | Nucleophilic addition (CH₃MgBr) | ≥19:1 | HCl/dioxane | Versatile for varied C6 substituents |
Pseudoephedrine Amide | Morpholinone nitrogen | Enolate alkylation | >90:10 | NaOH/MeOH | Economical, recyclable, scalable |
Oppolzer Sultam | Morpholinone nitrogen | Diels-Alder or alkylation | >90:10 | LiAlH₄ or reduction | Rigid bicyclic structure enforces selectivity |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 2819-08-1
CAS No.: 8017-89-8
CAS No.: